Diprafenone

Description

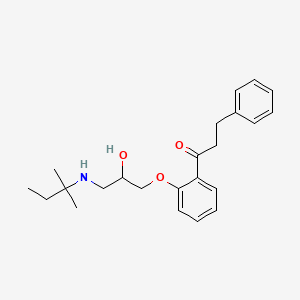

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKMYSMWQCFYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868613 | |

| Record name | (+/-)-Diprafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81447-80-5, 85414-47-7 | |

| Record name | Diprafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81447-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprafenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SA 76 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085414477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Diprafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPRAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P35MD5C1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Diprafenone

Diverse Synthetic Pathways for Diprafenone Elaboration

The synthesis of this compound, chemically known as 2-[2'-hydroxy-3'-(1,1-dimethylpropylamino)propoxy]-β-phenylpropiophenone, can be achieved through established chemical reactions. google.com A primary pathway involves the reaction of an epoxide precursor with an appropriate amine. google.com

A key starting material for this synthesis is 2-hydroxy-β-phenylpropiophenone. google.com This precursor is first reacted to introduce a glycidyl (B131873) ether group at the hydroxyl position, forming the intermediate 2-(2',3'-epoxypropoxy)-β-phenylpropiophenone. This epoxide intermediate is then subjected to a ring-opening reaction by nucleophilic attack. google.com

The synthesis is completed by reacting 2-(2',3'-epoxypropoxy)-β-phenylpropiophenone with 1,1-dimethylpropylamine (also known as tert-amylamine). This reaction opens the epoxide ring, attaching the aminopropyl group to the phenoxy core and yielding the final this compound molecule. The reaction can be carried out in the presence of an inert solvent, such as a lower alcohol (e.g., ethanol, isopropanol), an ether (e.g., tetrahydrofuran, dioxane), or a hydrocarbon (e.g., toluene). The process is typically conducted at temperatures ranging from ambient to 120°C. google.com

The resulting product can be purified using standard techniques like recrystallization from a suitable solvent, conversion into an acid addition salt for purification followed by conversion back to the free base, or by column chromatography. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-(2',3'-Epoxypropoxy)-β-phenylpropiophenone | 1,1-Dimethylpropylamine | This compound | Epoxide ring-opening |

Enantioselective Synthesis and Stereoisomeric Resolution Techniques

This compound possesses a chiral center at the 2-position of the propoxy side chain, meaning it exists as two enantiomers, (R)- and (S)-Diprafenone. google.com The separation and analysis of these stereoisomers are crucial, as they can exhibit different pharmacological properties. nih.gov Several techniques have been developed for the stereoisomeric resolution of this compound.

Chromatographic Resolution: One of the most common methods for separating the enantiomers of this compound is high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). Direct separation has been successfully achieved on CSPs based on modified cellulose (B213188) and amylose (B160209). tandfonline.com These polysaccharide-based columns allow for the differential interaction with each enantiomer, leading to their separation.

Derivatization Followed by Chromatography: An alternative approach involves the derivatization of the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC techniques. A sensitive and stereoselective HPLC assay for (S)- and (R)-Diprafenone in plasma utilizes R(-)-1-(1-naphthyl)ethyl isocyanate as the derivatizing agent. nih.gov The resulting diastereomeric urea (B33335) derivatives are then separated and quantified by HPLC with UV detection. nih.gov

Other Resolution and Analytical Techniques:

Preferential Crystallization: For precursors to related compounds, preferential crystallization has been used to resolve racemates, suggesting a potential route for obtaining enantiomerically pure starting materials for this compound synthesis. researchgate.net

Capillary Electrophoresis: This technique has also been employed for the enantioseparation of this compound, its metabolites, and analogs, offering another analytical method for resolving the stereoisomers. researchgate.net

| Technique | Description | Key Reagent/Phase | Reference(s) |

| Direct HPLC Resolution | Direct separation of enantiomers using a chiral column. | Modified cellulose and amylose chiral stationary phases. | tandfonline.com |

| Chiral Derivatization-HPLC | Conversion of enantiomers into diastereomers, followed by separation on an achiral column. | R(-)-1-(1-Naphthyl)ethyl isocyanate. | nih.gov |

| Capillary Electrophoresis | Separation of enantiomers in a capillary based on their differential migration in an electric field with a chiral selector. | N/A | researchgate.net |

Derivatization of Metabolic Precursors and Analog Generation

This compound is a structural analog of the well-known antiarrhythmic drug Propafenone (B51707). researchgate.netnih.gov This structural similarity is a key aspect of its design and informs the generation of other analogs. Research into Propafenone's metabolism provides insight into potential metabolic pathways for this compound and opportunities for derivatization.

The major metabolites of the related compound Propafenone include 5-hydroxypropafenone (B19502) and N-depropylpropafenone. researchgate.netresearchgate.net These metabolites are generated in the body through enzymatic processes like hydroxylation and dealkylation. researchgate.net By analogy, similar metabolic transformations could be expected for this compound, creating hydroxylated or N-dealkylated derivatives.

Molecular and Structural Considerations of Diprafenone

Elucidation of Stereoisomeric Forms and Their Differential Biological Impact

Diprafenone is a chiral compound and exists as a racemic mixture of two enantiomers: (S)-diprafenone and (R)-diprafenone. researchgate.net Research has demonstrated that these stereoisomers possess distinct pharmacological activities, a phenomenon known as stereoselectivity. This is particularly evident in their interaction with β-adrenoceptors.

The (S)-enantiomer of this compound is a significantly more potent β-adrenoceptor antagonist than the (R)-enantiomer. Studies have shown that the (S)-isomer can be 40 to 60 times more potent in its β-blocking activity. researchgate.netnih.gov This pronounced stereoselectivity is a common feature among many β-blockers, where the (S)-configuration is typically the more active form.

In contrast to its β-blocking effects, the sodium channel blocking activity of this compound, which is responsible for its Class Ic antiarrhythmic effects, does not exhibit the same degree of stereoselectivity. nih.gov Both the (S)- and (R)-enantiomers contribute almost equally to the prolongation of the functional refractory period in cardiac tissue. nih.gov This indicates that the structural requirements for interaction with the sodium channel are different from those for the β-adrenoceptor.

Table 1: Differential Biological Impact of this compound Stereoisomers

| Stereoisomer | Primary Activity | Potency |

|---|---|---|

| (S)-Diprafenone | β-adrenoceptor blockade | High (40-60 fold more potent than (R)-enantiomer) researchgate.netnih.gov |

| Sodium channel blockade | Comparable to (R)-enantiomer nih.gov | |

| (R)-Diprafenone | β-adrenoceptor blockade | Low researchgate.netnih.gov |

| Sodium channel blockade | Comparable to (S)-enantiomer nih.gov |

Structure-Activity Relationship (SAR) Determination and Key Pharmacophore Features

The structure-activity relationship (SAR) of this compound is intrinsically linked to its structural similarity to propafenone (B51707). The core structure of these compounds consists of an aromatic ring system linked to a secondary amine via a propanolamine (B44665) side chain.

Key pharmacophoric features essential for the activity of this compound and related compounds include:

Aromatic Moiety: The nature and substitution pattern of the aromatic ring system are crucial for activity. In this compound, this is a substituted phenyl ring. The lipophilicity of this group is a significant determinant of the compound's interaction with its biological targets. nih.gov

Propanolamine Side Chain: The -(CHOH)-(CH2)-(NH)- side chain is a classic feature of many β-blockers. The hydroxyl group on this chain is essential for high-affinity binding to the β-adrenoceptor, likely through hydrogen bonding interactions.

Secondary Amine: The nitrogen atom in the side chain is basic and exists in a protonated, positively charged state at physiological pH. This positive charge is critical for the interaction with both the sodium channel and the β-adrenoceptor. The nature of the substituent on the nitrogen also influences potency and selectivity.

The structural difference between this compound and propafenone lies in the substitution on the aromatic ring. This modification in this compound leads to an increase in its β-adrenoceptor blocking potency, making it up to six times more potent than propafenone in this regard. researchgate.net However, this structural change does not appear to significantly alter its sodium channel blocking activity, which remains comparable to that of propafenone. nih.gov

Studies on propafenone analogues have provided further insights into the SAR of this class of compounds. For instance, the introduction of a quaternary nitrogen atom, which carries a permanent positive charge, can affect the compound's ability to cross cell membranes and may alter its interaction with efflux pumps like P-glycoprotein. nih.gov

Table 2: Key Pharmacophore Features of this compound

| Feature | Description | Importance for Activity |

|---|---|---|

| Aromatic Ring | Substituted phenyl ring | Crucial for binding; lipophilicity influences potency nih.gov |

| Propanolamine Side Chain | Contains a hydroxyl group and a secondary amine | Essential for β-adrenoceptor binding (hydroxyl group) and interaction with both targets (protonated amine) |

| Secondary Amine | Becomes protonated at physiological pH | The positive charge is critical for receptor interaction |

Pharmacological Characterization of Diprafenone: Preclinical and in Vitro Perspectives

Electrophysiological Modulations in Excitable Tissues

Diprafenone's primary antiarrhythmic effects are mediated through its modulation of key ion channels and receptors involved in the cardiac action potential.

Mechanistic Insights into Voltage-Gated Sodium Channel Blockade

This compound exhibits a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels. nih.gov This means its blocking effect becomes more pronounced at higher heart rates. nih.gov Studies in guinea-pig ventricular myocytes have shown that both this compound and its parent compound, propafenone (B51707), significantly decrease the maximum upstroke velocity (Vmax) of the action potential in a dose-dependent manner. nih.gov

Key characteristics of this compound's sodium channel blockade include:

Use-Dependent Block: The blocking effect of this compound on sodium channels intensifies with increased frequency of stimulation. nih.gov The time constant for recovery from this use-dependent block is longer for this compound (15.5 s) compared to propafenone (8.8 s), suggesting a slower dissociation from the channel. nih.gov

State-Dependent Binding: this compound is thought to block sodium channels in both their activated and inactivated states. nih.gov However, the contribution of the inactivated state block appears to be less significant for this compound than for propafenone. nih.gov This is evidenced by the observation that prolonging the clamp pulse duration in single myocytes leads to a more modest enhancement of Vmax inhibition with this compound compared to the large enhancement seen with propafenone. nih.gov

Voltage-Dependence: The use-dependent block of Vmax by this compound is enhanced at more depolarized resting potentials, a characteristic that differs from propafenone. nih.gov This voltage-dependent action may contribute to its high antiarrhythmic potency. nih.gov Furthermore, in patch-clamp studies of neonatal rat cardiocytes, this compound induced a voltage- and time-dependent block of the macroscopic sodium current. ahajournals.orgnih.gov The affinity of the channel-associated drug receptor for this compound increases with membrane depolarization. ahajournals.orgnih.gov

Table 1: Comparative Electrophysiological Effects of this compound and Propafenone on Guinea-Pig Ventricular Myocytes

| Parameter | This compound | Propafenone |

|---|---|---|

| Use-Dependent Block Recovery (τR) | 15.5 s | 8.8 s |

| Effect of Depolarization on Use-Dependent Block | Enhanced | Virtually Unchanged |

| Relative Contribution of Inactivated State Block | Less Important | More Important |

Data sourced from studies on guinea-pig ventricular myocytes. nih.gov

Beta-Adrenoceptor Antagonism: Subtype Specificity and Stereoselective Interactions

In addition to its sodium channel blocking properties, this compound exhibits significant beta-adrenoceptor antagonistic activity. researchgate.netncats.io It is reported to be up to six times more potent than propafenone as a beta-blocker. researchgate.net

Subtype Specificity: Studies in rats have shown that this compound has very low beta-2 selectivity, suggesting it blocks both beta-1 and beta-2 adrenoceptors. nih.gov The inhibitory constants (Ki values) for this compound were only about 2.5 times lower in lung tissue (predominantly beta-2) compared to ventricular membranes (predominantly beta-1). nih.gov

Stereoselective Interactions: this compound is a racemic mixture of two enantiomers, R(+)- and S(-)-diprafenone. researchgate.net The beta-blocking activity is highly stereoselective, with the S(-)-enantiomer being 40 to 60 times more potent than the R(+)-enantiomer. researchgate.netnih.gov This stereoselectivity has been demonstrated in both radioligand binding studies and functional experiments in guinea-pig hearts. nih.gov In contrast, the sodium channel blocking activity of the two enantiomers is comparable. researchgate.net

Table 2: Stereoselectivity of this compound Enantiomers

| Activity | S(-)-Diprafenone Potency vs. R(+)-Diprafenone |

|---|---|

| Beta-Adrenoceptor Blockade | 40-60 fold more potent |

| Sodium Channel Blockade | Comparable |

Data from in vitro studies. researchgate.netnih.gov

Interactions with Other Ion Channels or Receptors

While the primary actions of this compound are on sodium channels and beta-adrenoceptors, some research suggests potential interactions with other ion channels. For instance, its structural relative, propafenone, has been shown to possess weak calcium antagonist properties, being about 100 times less potent than verapamil. researchgate.net Propafenone has also demonstrated the ability to block potassium channels. researchgate.net However, specific data on this compound's direct and significant interactions with other ion channels beyond sodium channels are less defined in the available preclinical literature.

Cellular and Organ-Level Effects in Preclinical Models

The electrophysiological actions of this compound translate into significant effects at the cellular and organ levels, as demonstrated in isolated heart preparations and intact animal studies.

In isolated guinea-pig heart preparations, this compound, similar to propafenone, antagonizes the chronotropic and inotropic effects of isoprenaline. researchgate.net In isolated guinea-pig auricles, both enantiomers of this compound were found to prolong the functional refractory period with equal potency, which is consistent with their comparable sodium channel blocking activity. nih.gov

Studies in anesthetized dogs have shown that this compound exhibits beta-adrenoceptor blocking activity. hodoodo.com In a canine model of acute myocardial ischemia and infarction, pretreatment with this compound increased conduction delay in the ischemic area and was highly effective in suppressing stimulus-induced ventricular tachycardia 18-24 hours after permanent coronary occlusion. nih.gov It also diminished the incidence of ventricular fibrillation during acute coronary occlusion. nih.gov

Preclinical Pharmacokinetics and Metabolic Pathways

The pharmacokinetic profile of this compound in preclinical models is complex, characterized by non-linear, saturable, and stereoselective properties. researchgate.net

Absorption and Distribution Dynamics in Animal Models

Following oral administration in animal models, this compound is subject to a high first-pass effect, similar to propafenone. researchgate.net In rats, the pharmacokinetics and metabolism of this compound have been investigated, with 5-hydroxythis compound (B1208704) identified as the main metabolite. nih.govhodoodo.com this compound is highly bound to plasma proteins. ncats.io

Biotransformation Processes and Identification of Active Metabolites (e.g., 5-hydroxythis compound)

The biotransformation of this compound is a complex process primarily occurring in the liver, characterizing it as a drug with a high hepatic extraction rate. nih.gov Its metabolic profile is analogous to that of its structural relative, propafenone, involving extensive and saturable first-pass metabolism. nih.govresearchgate.net This hepatic transformation is subject to genetic polymorphism, leading to significant inter-individual variability in drug handling. researchgate.netg-standaard.nl

The primary metabolic pathway for this compound is aromatic hydroxylation, which produces the main active metabolite, 5-hydroxythis compound. nih.gov This reaction is catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoenzyme. g-standaard.nl The activity of CYP2D6 is genetically determined, resulting in distinct patient populations categorized as extensive or poor metabolizers. g-standaard.nlfda.gov In individuals who are extensive metabolizers, this compound is rapidly converted to 5-hydroxythis compound. g-standaard.nl Conversely, in poor metabolizers, this metabolic pathway is deficient, leading to minimal formation of the 5-hydroxy metabolite and consequently higher plasma concentrations of the parent drug. g-standaard.nlfda.gov

In addition to 5-hydroxylation, another metabolic pathway, N-dealkylation, produces N-depropylpropafenone in the case of the analogue propafenone, a reaction mediated by CYP3A4 and CYP1A2. fda.govhres.ca While less documented for this compound specifically, the structural similarity suggests a comparable pathway may exist.

The 5-hydroxythis compound metabolite is not an inactive byproduct; it is pharmacologically active. nih.gov Preclinical studies have demonstrated that it possesses beta-adrenoceptor blocking activity. nih.gov Drawing parallels from its analogue, 5-hydroxypropafenone (B19502) has been shown to have antiarrhythmic and beta-blocking activities comparable to the parent compound, propafenone. hres.canih.gov

Table 1: Key Enzymes and Metabolites in this compound Biotransformation (inferred from Propafenone data)

| Parent Compound | Primary Metabolic Pathway | Key Enzyme | Active Metabolite |

| This compound | 5-Hydroxylation | CYP2D6 | 5-hydroxythis compound |

| This compound | N-Depropylation (inferred) | CYP3A4, CYP1A2 | N-depropylthis compound (inferred) |

Stereoselective Disposition and Clearance Mechanisms in Preclinical Systems

The disposition and clearance of this compound are markedly stereoselective. researchgate.net The drug is administered as a racemic mixture, composed of two enantiomers: R(+)-diprafenone and S(-)-diprafenone. researchgate.net While these enantiomers possess comparable sodium channel-blocking activity, their beta-adrenoceptor blocking potency differs substantially. researchgate.netnih.gov The S(-)-enantiomer is 40 to 60 times more potent as a beta-blocker than the R(+)-enantiomer. researchgate.netnih.gov

The clearance of this compound is stereoselective, a phenomenon also observed with propafenone where the R-isomer is cleared more rapidly than the S-isomer via the 5-hydroxylation pathway (CYP2D6). fda.govresearchgate.net This differential clearance leads to a higher steady-state plasma concentration of the more potent S-enantiomer relative to the R-enantiomer. fda.gov

Preclinical studies in rats have quantified the stereoselective interaction of this compound and its primary metabolite with beta-adrenoceptors. In membranes from rat lung and ventricular tissue, the S(-)-enantiomer (referred to as (-)-enantiomer in the study) showed a significantly higher binding affinity (lower K_i value) for beta-adrenoceptors compared to the R(+)-enantiomer ((+)-stereoisomer). nih.gov The 5-hydroxythis compound metabolite also demonstrated affinity for these receptors. nih.gov

Table 2: Stereoselective Beta-Adrenoceptor Binding Affinity of this compound Enantiomers and 5-Hydroxythis compound in Rat Tissue

| Compound | Tissue | K_i (nmol/L) |

| (-)-Diprafenone (S-isomer) | Ventricle (β1) | 6.6 |

| (+)-Diprafenone (R-isomer) | Ventricle (β1) | ~26.4 (inferred 4x less potent) |

| (-)-Diprafenone (S-isomer) | Lung (β2) | ~2.6 (inferred 2.5x lower than ventricle) |

| (+)-Diprafenone (R-isomer) | Lung (β2) | ~10.6 (inferred 2.5x lower than ventricle) |

| 5-hydroxythis compound | Lung (β2) | K_i value lower than in ventricle |

Data derived from a study characterizing the beta-adrenoceptor blocking property of this compound in rats. nih.gov

This compound's clearance is characterized as high-extraction, with total plasma clearance approaching the rate of normal liver blood flow. nih.gov The metabolism is saturable, which results in non-linear pharmacokinetics; as the dose increases, the hepatic first-pass effect becomes saturated, leading to a disproportionately larger increase in bioavailability. nih.govresearchgate.net

Advanced Analytical Methodologies for Diprafenone Characterization and Quantification

Chromatographic Techniques: Enantioselective and Achiral Approaches

Chromatographic techniques are fundamental in the separation and quantification of diprafenone and its metabolites from complex biological matrices. Both enantioselective and achiral methods are employed to provide a complete analytical profile of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound. A sensitive and stereoselective HPLC method has been developed for the analysis of S(-)- and R(+)-diprafenone in human plasma. nih.gov This method involves the derivatization of the enantiomers with a chiral agent, R(-)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric derivatives. nih.govscribd.com These derivatives can then be separated and quantified using HPLC with UV detection at 220 nm. nih.govscribd.com The limit of quantification (LOQ) for this method in plasma is 10 ng/ml for both S(-)- and R(+)-diprafenone. nih.govscribd.com Normal phase HPLC methods have also been established for the determination of this compound in plasma. sorbtech.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, LC-MS/MS methods are increasingly utilized. These methods are particularly valuable for quantifying low concentrations of this compound and its metabolites in biological samples. researchgate.netsci-hub.semdpi.com LC-MS/MS combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. researchgate.netmdpi.com While specific LC-MS/MS methods for this compound are less detailed in the provided results, the techniques developed for its structural analog, propafenone (B51707), are highly relevant. For instance, a highly sensitive UHPLC-MS/MS method has been developed for the simultaneous estimation of propafenone and its metabolites in human dried blood spots, demonstrating the potential for similar applications with this compound. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis has emerged as a powerful technique for the enantioseparation of antiarrhythmic drugs like this compound and its analogs. ug.edu.gegoogle.comscience.org.geresearchgate.net CE offers high separation efficiency and requires minimal sample volume. The enantioseparation is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. ug.edu.gegoogle.com Studies have explored the use of various cyclodextrins for the successful enantioseparation of this compound. ug.edu.gegoogle.com The combination of CE with other techniques like nuclear magnetic resonance (NMR) spectroscopy can provide deeper insights into the chiral recognition mechanisms. researchgate.net

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Approach | Key Features | Application |

|---|---|---|---|

| HPLC | Enantioselective | Derivatization with R(-)-1-(1-naphthyl)ethyl isocyanate, UV detection | Quantification of S(-) and R(+) enantiomers in human plasma nih.govscribd.com |

| HPLC | Achiral | Normal phase chromatography | Determination of total this compound in plasma sorbtech.com |

| LC-MS/MS | Achiral/Enantioselective | High sensitivity and specificity | Quantification in biological matrices researchgate.netsci-hub.semdpi.com |

| Capillary Electrophoresis | Enantioselective | Use of chiral selectors (e.g., cyclodextrins) | Enantioseparation of this compound and its analogs ug.edu.gegoogle.comscience.org.geresearchgate.net |

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound and any potential impurities or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural assignment of molecules like this compound. nih.govnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H NMR, 13C NMR, COSY, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netnih.govnih.gov While specific, detailed NMR data for this compound is not extensively covered in the provided search results, the methodologies applied to its close analog, propafenone, are directly applicable. nih.gov For propafenone, complete and unambiguous assignments of all 1H and 13C NMR resonances have been reported for both the free base and its hydrochloride salt in different solvents. nih.gov This level of detailed analysis is crucial for confirming the structure of newly synthesized batches of this compound or for identifying unknown degradation products. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions, which provides structural information and is the basis for highly selective quantification methods in LC-MS/MS. researchgate.netnih.govresearchgate.net The fragmentation patterns of propafenone have been studied, and this information can serve as a guide for interpreting the mass spectra of this compound. nih.gov

Method Validation in Diverse Biological Matrices for Preclinical Studies

For the data from preclinical studies to be reliable and meaningful, the analytical methods used must be rigorously validated in the relevant biological matrices, such as plasma and urine. sorbtech.comug.edu.ge

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, selectivity, linearity, accuracy, precision, and stability. researchgate.netnih.gov

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites or endogenous substances. researchgate.net

Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. researchgate.netnveo.org

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions must be assessed to ensure the integrity of the samples from collection to analysis. 182.160.97

A sensitive quantitative assay for propafenone and its metabolites in human plasma using LC-MS/MS has been thoroughly validated, providing a template for the validation of this compound assays. researchgate.netresearchgate.net This includes assessing the matrix effect, which is the influence of the biological matrix on the ionization of the analyte. researchgate.net The development of bioanalytical methods for quantifying substances in plasma and urine often involves optimizing sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to remove interferences and concentrate the analyte. scribd.comresearchgate.netnih.govnveo.org

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description |

|---|---|

| Specificity/Selectivity | Ability to measure the analyte without interference from other matrix components. researchgate.net |

| Linearity | Proportional relationship between method response and analyte concentration. nih.govnih.gov |

| Accuracy | Closeness of the measured value to the true value. researchgate.netnveo.org |

| Precision | Reproducibility of the measurements. researchgate.netnveo.org |

| Stability | Analyte stability under various storage and processing conditions. 182.160.97 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. scribd.com |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. researchgate.net |

Computational and Theoretical Investigations of Diprafenone

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. derpharmachemica.comresearchgate.net For Diprafenone and related Propafenone-type compounds, these studies have been instrumental in understanding their interactions with biological targets, such as ion channels and transporter proteins.

Research efforts have focused on building three-dimensional models of target proteins and virtually screening how ligands like this compound fit within their binding sites. nih.gov For instance, studies on Propafenone (B51707) analogs have explored their binding to P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer. plos.org Using homology models of P-gp, docking simulations predicted that Propafenone-type compounds bind within the transmembrane region, with specific amino acid residues playing a critical role in the interaction. plos.org One study identified tyrosine residue Y307 as a crucial interaction point. plos.org

Similar computational approaches have been applied to understand the interaction of Propafenone with the hERG potassium channel, a key off-target that can lead to cardiotoxicity. Molecular docking of Propafenone into a hERG channel model revealed specific interactions with the side chains of amino acids Tyr652 and Phe656, which stabilize the drug within the channel's central cavity. researchgate.net These molecular-level insights are vital for designing new analogs with reduced off-target activity. The genetic algorithm-based docking program GOLD is a commonly used tool for generating potential binding poses in such studies. plos.org

| Biological Target | Modeling Technique | Key Interacting Residues (inferred from analogs) | Computational Tool/Algorithm |

|---|---|---|---|

| P-glycoprotein (P-gp) | Homology Modeling, Molecular Docking | Y307 | GOLD Suite |

| hERG K+ Channel | Homology Modeling, Molecular Docking | Y652, F656, S624 | Rosetta, GROMACS |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. wikipedia.orgfiveable.me The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activity. fiveable.me For this compound and its congeners, QSAR and pharmacophore modeling have been pivotal in identifying the key molecular features required for their therapeutic effects and off-target activities.

Studies on Propafenone-type modulators of multidrug resistance have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These analyses have shown that hydrophobicity is a critical, space-directed property for the multidrug resistance-modulating activity of these compounds. nih.gov The models derived from steric, electrostatic, and hydrophobic fields demonstrated high predictive power, underscoring the importance of lipophilicity in this class of molecules. nih.govnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. fiveable.me For Propafenone analogs, pharmacophoric studies have been developed to guide the synthesis of new derivatives. researchgate.net These models typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, providing a blueprint for designing novel compounds with potentially enhanced activity. fiveable.meresearchgate.net

| Model Type | Biological Activity Studied | Key Molecular Descriptors/Features | Findings |

|---|---|---|---|

| 3D-QSAR (CoMFA, CoMSIA) | Multidrug Resistance (MDR) Modulation | Steric, Electrostatic, Hydrophobic Fields | Hydrophobicity is a key determinant of activity. nih.gov |

| Pharmacophore Modeling | Chemosensitizing Activity | Hydrogen Bond Donors/Acceptors, Hydrophobic Sites | Established a 3D model to guide the synthesis of new, potent analogs. researchgate.net |

| Multiple Linear Regression | MDR-Reversing Activity | Calculated Lipophilicity (log P) | Found an excellent correlation between lipophilicity and biological activity. nih.gov |

In Silico Prediction of Preclinical Pharmacokinetic and ADME Parameters

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are increasingly used in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. nih.govresearchgate.netresearchgate.net These computational models use a molecule's structure to estimate various parameters that determine its behavior in the body. While specific in silico ADME studies on this compound are not extensively published, the principles can be applied, and its known pharmacokinetic parameters provide a benchmark for such models.

Experimental studies in humans have characterized this compound's pharmacokinetics. nih.gov It is mainly eliminated by metabolism in the liver and is classified as a high extraction drug, meaning a large fraction of the drug is removed from the blood as it passes through the liver. nih.gov Its bioavailability is dose-dependent, suggesting a saturable first-pass metabolism. nih.gov

Computational ADME models can predict a range of properties, including solubility, intestinal absorption, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for drug-drug interactions. researchgate.netcsmres.co.uk For a molecule like this compound, these models would analyze features such as molecular weight, lipophilicity (log P), polar surface area, and the number of rotatable bonds to predict its "drug-likeness" and pharmacokinetic behavior. csmres.co.uk The experimental data for this compound serves as a valuable validation set for refining these predictive computational tools.

| Pharmacokinetic Parameter | Known Experimental Value (in humans) | Relevance for In Silico Modeling |

|---|---|---|

| Elimination Half-life (t½) | 1.50 hours (after IV dose) nih.gov | A key output for models predicting drug clearance. |

| Volume of Distribution (Vss) | 1.23 L/kg nih.gov | Predicted by QSAR models based on lipophilicity and charge. |

| Total Plasma Clearance | 741 mL/min/70 kg nih.gov | Models aim to predict clearance based on metabolic stability and hepatic blood flow. |

| Oral Bioavailability | 10.9% (50 mg) to 32.5% (150 mg) nih.gov | Complex parameter predicted by combining absorption and first-pass metabolism models. |

| Metabolism | Mainly hepatic; subject to saturable first-pass metabolism. nih.gov | In silico models predict sites of metabolism and interaction with CYP enzymes. |

Emerging Avenues and Future Research Directions for Diprafenone

Rational Design and Synthesis of Novel Diprafenone Analogues for Mechanistic Probes

Key strategies for designing this compound analogues include:

Modification of the Aromatic Rings: Altering substituents on the phenyl rings can modulate the lipophilicity and electronic properties of the molecule. For related compounds, it has been shown that lipophilicity is a crucial parameter for activity. nih.govnih.gov Introducing different halogen or alkyl groups could fine-tune the compound's interaction with its target sites. nih.gov

Alterations to the Propanolamine (B44665) Side Chain: The side chain is critical for the activity of many beta-blockers and antiarrhythmic agents. Modifications here, such as changing the nature of the amine substituent, could influence receptor binding affinity and selectivity. For instance, creating analogues with a quaternary nitrogen atom has been used to investigate transport mechanisms across cell membranes. nih.gov

Introduction of Reporter Groups: Synthesizing analogues that incorporate fluorescent tags or radioactive isotopes can create powerful tools for mechanistic studies. These "probes" would allow for direct visualization of the drug's distribution within cells and tissues, and help in identifying specific binding partners.

A systematic approach, guided by quantitative structure-activity relationship (QSAR) analysis, can help predict the biological activity of newly designed analogues. researchgate.netnih.gov This involves correlating the physicochemical properties of the analogues with their observed effects, thereby building a predictive model to guide further synthesis. nih.gov The synthesis of these novel compounds would likely follow established chemical pathways, potentially adapting procedures used for propafenone (B51707) and its derivatives. researchgate.net

Refinement of Preclinical Models for Deeper Mechanistic Elucidation

To fully understand the pharmacological effects of this compound, it is essential to utilize and refine a range of preclinical models. These models, spanning from cellular systems to whole organisms, allow for a detailed investigation of the drug's mechanism of action under controlled conditions. researchgate.netnih.gov

In Vitro Models: Cell-based assays are indispensable for initial screening and mechanistic studies. researchgate.netnih.gov

Cell Lines Expressing Specific Ion Channels: Given this compound's relation to antiarrhythmic agents like propafenone, which acts on cardiac sodium channels, using cell lines (e.g., HEK293) that are genetically modified to express specific human ion channels (e.g., Na+, K+, Ca2+) is crucial. nih.govfrontiersin.org These models allow for precise measurement of the drug's effect on channel kinetics.

Primary Cell Cultures: Using primary cardiomyocytes (heart muscle cells) can provide a more physiologically relevant system to study the electrophysiological effects of this compound and its analogues.

Inside-Out Plasma Membrane Vesicles: These preparations are valuable for studying direct interactions with membrane-bound proteins, such as transporters, and for conducting ATPase activity assays, which can reveal if the compound is a substrate or inhibitor of efflux pumps like P-glycoprotein. nih.gov

In Vivo Models: Animal models are necessary to understand the integrated physiological and potential therapeutic effects of this compound. researchgate.netresearchgate.net

Rodent Models of Arrhythmia: Standard models where cardiac arrhythmias are induced chemically (e.g., with aconitine (B1665448) or chloroform) or electrically can be used to evaluate the antiarrhythmic efficacy of this compound.

Pharmacokinetic Studies in Animals: Using species such as rats or rabbits allows for the determination of key pharmacokinetic parameters (absorption, distribution, metabolism, excretion), which is vital for understanding the compound's disposition in a living system. nih.gov

Genetically Modified Models: The use of transgenic animals, for example, those with specific mutations in ion channels or metabolic enzymes, can provide deep insights into the drug's mechanism of action and the genetic determinants of its response.

The table below summarizes various preclinical models and their specific applications in this compound research.

| Model Type | Specific Example | Research Application |

|---|---|---|

| In Vitro | HEK293 Cells with Ion Channel Expression | Screening for specific ion channel blocking activity. |

| In Vitro | Primary Cardiomyocytes | Studying effects on action potential duration and cellular electrophysiology. |

| In Vitro | Inside-Out Membrane Vesicles | Investigating interactions with membrane transporters (e.g., P-glycoprotein). |

| In Vivo | Chemically-Induced Arrhythmia in Rats | Evaluating antiarrhythmic efficacy. |

| In Vivo | Pharmacokinetic Studies in Rabbits | Determining ADME properties and bioavailability. |

Integration of Systems Biology and Multi-Omics Data in Preclinical Pharmacology

Systems biology offers a holistic approach to understanding the effects of a drug by integrating complex data from multiple biological levels. nih.govnih.gov Rather than focusing on a single target, it examines the broader impact on entire networks and pathways within an organism. researchgate.netpharmafeatures.com For this compound, integrating multi-omics data can provide unprecedented insight into its mechanism of action, identify biomarkers of response, and uncover potential new therapeutic applications. pharmafeatures.commdpi.com

Key multi-omics approaches applicable to this compound research include:

Pharmacogenomics: This field studies how genetic variations influence drug response. For the related compound propafenone, its metabolism is heavily influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to different patient classifications such as poor, intermediate, or ultrarapid metabolizers. nih.govnih.gov A similar pharmacogenomic investigation of this compound would be crucial to understand inter-individual variability in its metabolism and effects. revespcardiol.org This involves identifying the key metabolizing enzymes and screening for relevant genetic variants.

Transcriptomics: By measuring changes in gene expression (mRNA levels) in cells or tissues after exposure to this compound, researchers can identify which cellular pathways are affected by the drug. For example, this could reveal effects on pathways related to inflammation, apoptosis, or cellular stress, beyond its expected ion channel targets.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify the specific proteins that physically interact with this compound (target engagement) and quantify changes in protein expression and post-translational modifications, providing a direct view of the drug's functional impact on cellular machinery.

Integrating these diverse omics datasets requires sophisticated computational and bioinformatic tools. nih.govpharmafeatures.com The goal is to build comprehensive models that can predict how this compound will act in a complex biological system, moving beyond a single-target view to a network-level understanding of its pharmacology. researchgate.net

Q & A

Basic Research Question: Analytical Method Development

Q: What validated analytical methods are recommended for quantifying Diprafenone and its metabolites in biological matrices? A: High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for separating this compound enantiomers. For example, Hollenhorst and Blaschke (1991) achieved baseline resolution using cellulose- and amylase-based chiral columns (mobile phase: hexane/ethanol with diethylamine) . Key methodological considerations:

- Column selection: Use cellulose tris(3,5-dimethylphenylcarbamate) for optimal enantiomeric separation.

- Detection: UV detection at 254 nm ensures sensitivity for low-concentration metabolites.

- Validation: Include recovery studies (>85%) and inter-day precision (<5% RSD) in plasma and urine matrices.

Advanced Research Question: Pharmacokinetic Interactions

Q: How should researchers design studies to evaluate this compound’s pharmacokinetic interactions with co-administered drugs like digoxin? A: Use a crossover clinical trial design with physiologically based pharmacokinetic (PBPK) modeling to predict dose-dependent interactions. Koytchev et al. (1996) demonstrated that this compound increases digoxin AUC by 30% via P-glycoprotein inhibition . Methodological steps:

In vitro assays: Quantify CYP3A4 and P-gp inhibition using Caco-2 cell monolayers.

Dosing protocol: Administer this compound (150 mg BID) and digoxin (0.25 mg/day) with staggered timelines.

Model validation: Compare simulated vs. observed plasma concentration-time profiles using software like GastroPlus.

Basic Research Question: Safety Profiling

Q: What toxicity screening protocols are essential for preclinical this compound studies? A: Prioritize acute toxicity assays (OECD 423) and hERG channel inhibition tests. Parchem’s safety data sheet (2017) highlights cardiotoxicity risks at doses >50 mg/kg in rodents . Key steps:

- Cardiac monitoring: Use telemetry to track QT prolongation in Langendorff-perfused hearts.

- First-aid protocols: Implement dermal decontamination with 0.9% saline and activated charcoal for accidental ingestion .

Advanced Research Question: Mechanistic Studies in Heart Failure Models

Q: How can researchers resolve contradictions in this compound’s effects on ventricular function across experimental models? A: Apply contradiction analysis frameworks (e.g., Mao’s principal contradiction theory) to isolate context-dependent variables . Thormann et al. (1989) found this compound improves end-systolic pressure-volume relationships in ischemic cardiomyopathy but exacerbates diastolic dysfunction in non-ischemic models . Methodological recommendations:

- Model stratification: Classify results by etiology (ischemic vs. non-ischemic heart failure).

- Pressure-volume loops: Use conductance catheters to differentiate systolic vs. diastolic effects .

- Sensitivity analysis: Adjust for confounding factors like baseline ejection fraction and β-blocker co-administration.

Basic Research Question: Formulating Hypothesis-Driven Studies

Q: What frameworks ensure rigorous research question design for this compound’s antiarrhythmic mechanisms? A: Use the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria . Example:

- Population: Isolated cardiomyocytes from patients with atrial fibrillation.

- Intervention: this compound (1–10 μM) exposure.

- Comparison: Quinidine or propafenone at equivalent doses.

- Outcome: Action potential duration (APD90) and early afterdepolarization (EAD) incidence.

Advanced Research Question: Data Contradiction Analysis

Q: How should researchers address conflicting data on this compound’s enantiomer-specific efficacy? A: Conduct systematic reviews with meta-regression to identify moderators (e.g., study design, species differences). Hollenhorst and Blaschke (1991) observed R-enantiomer dominance in metabolite activity, but later in vivo studies reported no stereoselective effects . Strategies:

- Subgroup analysis: Stratify data by species (human vs. rodent) and metabolic pathways.

- Chiral pharmacokinetics: Measure enantiomer-specific clearance using stereospecific assays .

Basic Research Question: Ethical and Compliance Considerations

Q: What regulatory approvals are required for human studies involving this compound? A: Submit protocols to institutional review boards (IRBs) with:

- Risk-benefit analysis: Justify dosing based on preclinical NOAEL (No Observed Adverse Effect Level).

- Informed consent: Disclose potential arrhythmia risks and monitoring procedures (e.g., Holter ECG) .

Advanced Research Question: Translational Validity

Q: How can in vitro findings on this compound’s ion channel effects be validated in clinical populations? A: Use translational PK/PD modeling to bridge patch-clamp data (e.g., hERG IC50) to clinical QT intervals. Example workflow:

In vitro: Measure hERG inhibition (IC50 = 2.1 μM) in HEK293 cells.

In silico: Simulate QTc prolongation using the Comprehensive in Vitro Proarrhythmia Assay (CiPA) framework.

Clinical correlation: Validate predictions in Phase I trials with ECG monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.